methyl 4-{1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate methyl 4-{1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate
Brand Name: Vulcanchem
CAS No.: 946247-31-0
VCID: VC6583516
InChI: InChI=1S/C21H17ClN2O4/c1-28-21(27)15-6-10-17(11-7-15)23-19(25)18-3-2-12-24(20(18)26)13-14-4-8-16(22)9-5-14/h2-12H,13H2,1H3,(H,23,25)
SMILES: COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl
Molecular Formula: C21H17ClN2O4
Molecular Weight: 396.83

methyl 4-{1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate

CAS No.: 946247-31-0

Cat. No.: VC6583516

Molecular Formula: C21H17ClN2O4

Molecular Weight: 396.83

* For research use only. Not for human or veterinary use.

methyl 4-{1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate - 946247-31-0

Specification

CAS No. 946247-31-0
Molecular Formula C21H17ClN2O4
Molecular Weight 396.83
IUPAC Name methyl 4-[[1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate
Standard InChI InChI=1S/C21H17ClN2O4/c1-28-21(27)15-6-10-17(11-7-15)23-19(25)18-3-2-12-24(20(18)26)13-14-4-8-16(22)9-5-14/h2-12H,13H2,1H3,(H,23,25)
Standard InChI Key XODFYCAWAXNQKK-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl

Introduction

IUPAC Name

The systematic IUPAC name of the compound is:
Methyl 4-{1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate.

Synthetic Route

The synthesis typically involves:

  • Formation of the Dihydropyridine Core: The core is synthesized through a Hantzsch reaction using appropriate aldehydes, β-ketoesters, and ammonium acetate.

  • Chlorophenylmethyl Substitution: Introduction of the 4-chlorophenylmethyl group via alkylation or coupling reactions.

  • Amidation and Esterification: The amide bond is formed by reacting the dihydropyridine derivative with an appropriate benzoyl chloride or amine precursor.

Reaction Conditions

  • Solvents: Ethanol or methanol for esterification steps.

  • Catalysts: Acidic or basic catalysts depending on the step (e.g., p-toluenesulfonic acid for esterification).

  • Temperature: Typically moderate (60–80°C) during condensation reactions.

NMR Spectroscopy

  • ¹H NMR: Signals corresponding to aromatic protons (chlorophenyl and benzoate groups), dihydropyridine protons, and methyl protons from the ester group.

  • ¹³C NMR: Peaks for carbonyl carbons (amide and ester), aromatic carbons, and sp³ carbons in the dihydropyridine ring.

Mass Spectrometry

The molecular ion peak (M+M^+) at m/z ~385 confirms the molecular weight.

IR Spectroscopy

Characteristic absorption bands include:

  • Amide C=O stretch (~1650 cm⁻¹)

  • Ester C=O stretch (~1730 cm⁻¹)

  • Aromatic C-H stretches (~3000 cm⁻¹)

Pharmacological Potential

Compounds with dihydropyridine cores are well-known for their biological activities, including:

  • Calcium channel blocking properties.

  • Potential anti-inflammatory or anti-cancer effects due to structural similarity to other bioactive pyridine derivatives .

Applications in Medicinal Chemistry

This compound may serve as:

  • A lead molecule for designing calcium channel blockers.

  • A scaffold for synthesizing derivatives with enhanced pharmacological properties.

Toxicity and Safety

While specific toxicity data for this compound is unavailable, general precautions include:

  • Avoiding inhalation or ingestion.

  • Handling with gloves and protective eyewear in a fume hood.

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